2-(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid
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Overview
Description
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound featuring an oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at reflux temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar chemical properties but different biological activities.
1,3,4-Oxadiazole: Another isomer with distinct reactivity and applications.
5-Substituted-1,2,4-oxadiazoles: Compounds with various substituents on the oxadiazole ring, leading to different properties and uses.
Uniqueness: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid is unique due to the presence of the ethyl group and the acetic acid moiety, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(5-ethyl-1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-5-7-4(8-11-5)3-6(9)10/h2-3H2,1H3,(H,9,10) |
InChI Key |
AHKRYBQOKJFZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CC(=O)O |
Origin of Product |
United States |
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